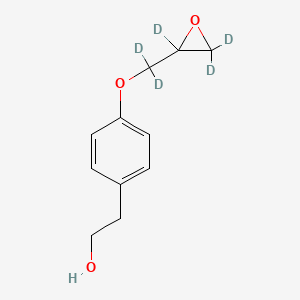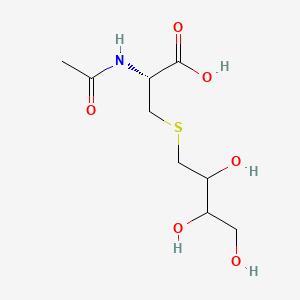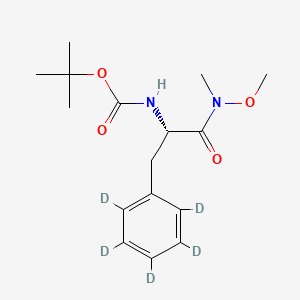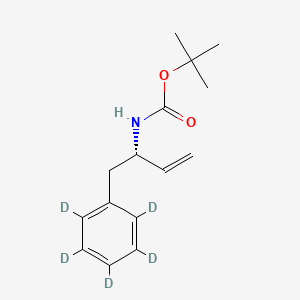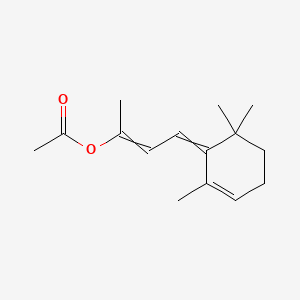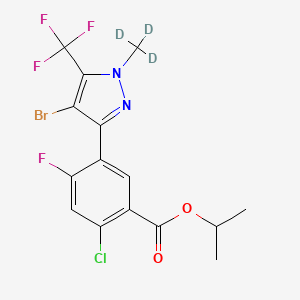
Fluazolate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches Fluazolate-d3 has been a subject of interest in synthetic chemistry, with studies focusing on its synthesis methods. Hsieh, Lin, and Kuo (2016) achieved the synthesis of fluazolate starting from commercially available 2-chloro-4-fluorobenzoic acid. The key procedures involved either regioselective [3+2] cyclocondensation or nucleophilic substitution-cyclization strategies. These approaches highlight the intricacy and precision required in the synthesis of fluazolate-d3, reflecting its significance in scientific research applications (Min-Tsang Hsieh et al., 2016).
Dissipation and Stability Understanding the chemical stability and dissipation patterns of fluazolate-d3 is crucial in environmental and pharmacokinetic studies. Rani, Kumari, and Kathpal (2008) conducted a detailed study on the dissipation of fluazolate in water across different pH levels. Their findings indicated that fluazolate exhibited a 99% dissipation rate over 17 weeks across various pH levels, demonstrating its significant degradation in aqueous environments. This study contributes to understanding the environmental behavior and potential ecological impacts of fluazolate-d3 (S. Rani et al., 2008).
Enhanced Sensitivity and Specificity in Vitamin D Status Assessment A novel Cookson-type reagent was developed by Ogawa, Ooki, Morohashi, Yamagata, and Higashi (2013) to enhance sensitivity and specificity in the assessment of infant vitamin D status using liquid chromatography/tandem mass spectrometry. This innovation highlights the application of fluazolate-d3 in improving analytical methodologies, particularly in the sensitive and specific detection of biomolecules in clinical samples (Shoujiro Ogawa et al., 2013).
Environmental Monitoring In the context of environmental monitoring, Yegemova, Bakaikina, Kenessov, Koziel, and Nauryzbayev (2015) developed a method for quantifying 1-methyl-1H-1,2,4-triazole (MTA) in soils contaminated by rocket fuel. This study underscores the relevance of fluazolate-d3 in developing analytical methods for environmental pollutants, demonstrating its utility in monitoring and mitigating environmental hazards (S. Yegemova et al., 2015).
Phosphors and Sensors In the field of materials science, Yang, Messerschmidt, Coppens, and Omary (2006) reported on a new cyclic gold(I) triazolate trimer exhibiting phosphorescence bands in both solid state and solution. This finding demonstrates the potential of fluazolate-d3 in the development of new materials with unique photophysical properties, opening avenues for its application in sensing and optical devices (Chi Yang et al., 2006).
Wirkmechanismus
Target of Action
Fluazolate-d3 is a complex compound with a molecular formula of C15H9D3BrClF4N2O2
Biochemical Pathways
It’s worth noting that the “d3” in its name suggests a connection to vitamin d3 . Vitamin D3 affects a wide range of physiological processes, including bone health, immune function, and regulation of calcium metabolism . It’s synthesized from the precursor 7-dehydrocholesterol in the skin via exposure to sunlight . The active form of Vitamin D3, 1,25-dihydroxyvitamin D3, is formed through successive hydroxylations by mitochondrial P450s present in the liver and kidney . Whether Fluazolate-d3 interacts with these pathways is currently unknown and requires further investigation.
Result of Action
The molecular and cellular effects of Fluazolate-d3’s action are currently unknown. Vitamin d3, which may be related to fluazolate-d3, has been shown to have significant effects on gene expression in certain cell types . It also has been shown to improve hypoxia-induced lung injury by inhibiting certain pathways . Whether Fluazolate-d3 has similar effects is currently unknown and requires further investigation.
Action Environment
Fluazolate is known to be a herbicide for pre-emergence control of broad-leaved weeds and grasses, and it has low aqueous solubility and low volatility . Depending on local conditions, it may be moderately persistent in soil systems . Whether these properties apply to Fluazolate-d3 is currently unknown and requires further investigation.
Eigenschaften
IUPAC Name |
propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQIONHGSFYJY-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)C)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675898 |
Source


|
| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189932-72-6 |
Source


|
| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

